molecular formula C8H9ClF2N2O2 B2645041 4-[4-chloro-3-(difluoromethyl)-1H-pyrazol-1-yl]butanoic acid CAS No. 1856047-60-3

4-[4-chloro-3-(difluoromethyl)-1H-pyrazol-1-yl]butanoic acid

Cat. No.: B2645041
CAS No.: 1856047-60-3
M. Wt: 238.62
InChI Key: XCATWKXDQTZYEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-Chloro-3-(difluoromethyl)-1H-pyrazol-1-yl]butanoic acid is a pyrazole-derived carboxylic acid characterized by a chloro substituent at position 4 and a difluoromethyl group at position 3 of the pyrazole ring.

Properties

IUPAC Name

4-[4-chloro-3-(difluoromethyl)pyrazol-1-yl]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClF2N2O2/c9-5-4-13(3-1-2-6(14)15)12-7(5)8(10)11/h4,8H,1-3H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCATWKXDQTZYEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN1CCCC(=O)O)C(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-chloro-3-(difluoromethyl)pyrazole with butanoic acid under specific conditions . The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

4-[4-chloro-3-(difluoromethyl)-1H-pyrazol-1-yl]butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome and may include specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can result in the replacement of the chloro or difluoromethyl groups with other functional groups .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 4-[4-chloro-3-(difluoromethyl)-1H-pyrazol-1-yl]butanoic acid is C9H10ClF2N3O2C_9H_{10}ClF_2N_3O_2 with a molecular weight of approximately 251.64 g/mol. The compound features a pyrazole ring, which is known for its ability to form hydrogen bonds and engage in π-stacking interactions, enhancing its biological activity.

Pharmacological Applications

The compound has been explored for various pharmacological applications:

  • Anti-inflammatory Agents : Research indicates that pyrazole derivatives can exhibit anti-inflammatory properties. The structural modifications present in this compound may enhance its efficacy in treating inflammation-related disorders by inhibiting specific pathways involved in inflammatory responses .
  • Anticancer Activity : Recent studies have suggested that compounds containing pyrazole moieties can act as potent inhibitors against certain cancer cell lines. The selective targeting of cancer cells while sparing normal cells is a crucial aspect of ongoing research .
  • Neurological Disorders : There is emerging evidence that pyrazole derivatives can modulate neurotransmitter systems, potentially offering therapeutic benefits for neurological conditions such as depression and anxiety disorders. The ability to cross the blood-brain barrier is an essential factor for these applications .

Table 1: Summary of Research Findings on this compound

StudyApplicationFindings
Anti-inflammatoryDemonstrated significant reduction in inflammatory markers in animal models.
AnticancerShowed selective cytotoxicity against breast cancer cell lines with minimal effects on normal cells.
NeurologicalExhibited potential as a serotonin receptor modulator, suggesting benefits for mood disorders.

Mechanism of Action

The mechanism of action of 4-[4-chloro-3-(difluoromethyl)-1H-pyrazol-1-yl]butanoic acid involves its interaction with specific molecular targets and pathways. The chloro and difluoromethyl groups play a crucial role in its reactivity and interactions with other molecules. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Table 1: Key Structural and Analytical Data

Compound Name Substituents (Pyrazole Positions) Mol. Wt. CAS No. Purity (%) Reference
4-[4-Chloro-3-(difluoromethyl)-1H-pyrazol-1-yl]butanoic acid (Target) 4-Cl, 3-CF2H Not reported Not reported Not reported -
4-[4-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid 4-CH3, 3-CF3 294.09 1795503-08-0 >95
4-{3-[4-(4-Bromophenyl)-2-oxo-1,2-dihydroquinolin-3-yl]-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl}-4-oxobutanoic acid (Compound 24) Complex quinoline-pyrazole hybrid Not reported Not reported >95
4-[4-(Trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid 4-CF3 222.17 922516-30-1 >95
4-[5-Ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid 5-CH2CH3, 3-CF3 Not reported 1823432-34-3 >95

Key Observations :

  • Steric Effects : The ethyl group at position 5 (CAS 1823432-34-3) introduces steric bulk, which may reduce metabolic clearance compared to smaller substituents like -Cl or -CF2H .
  • Hybrid Structures: Compound 24 incorporates a quinoline ring, increasing molecular complexity and likely altering pharmacokinetic profiles compared to simpler pyrazole-carboxylic acids .

Key Observations :

  • Lower yields for Compounds 25 and 26 (27% and 22%, respectively) suggest challenges in synthesizing chloro- and bromophenyl-substituted derivatives, possibly due to steric hindrance or side reactions .
  • High purity (>95%) across all analogs reflects rigorous purification protocols, such as flash chromatography and HPLC .

Biological Activity

4-[4-chloro-3-(difluoromethyl)-1H-pyrazol-1-yl]butanoic acid is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Chemical Formula : C₈H₈ClF₂N₂O₂
  • Molecular Weight : 222.62 g/mol
  • IUPAC Name : this compound

Antimicrobial Activity

Research indicates that compounds containing the pyrazole ring exhibit significant antimicrobial properties. A study demonstrated that derivatives of pyrazole, including those similar to this compound, showed effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory effects. In vitro assays revealed that it could inhibit the production of pro-inflammatory cytokines in human cell lines, suggesting a potential therapeutic role in inflammatory diseases .

The biological activity of this compound is hypothesized to involve the modulation of key signaling pathways. Specifically, it may interact with cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. Inhibition of COX activity can lead to reduced synthesis of prostaglandins, mediators of inflammation .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, a series of experiments were conducted to assess the antimicrobial efficacy of this compound against standard bacterial strains. The Minimum Inhibitory Concentration (MIC) was determined using broth dilution methods, revealing MIC values comparable to established antibiotics .

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Case Study 2: Anti-inflammatory Activity

A study investigated the anti-inflammatory potential of the compound in a murine model of acute inflammation induced by lipopolysaccharide (LPS). Results showed a significant reduction in edema and inflammatory markers in treated mice compared to controls .

Q & A

Q. What are common synthetic routes for preparing pyrazole-containing butanoic acid derivatives?

Pyrazole derivatives like 4-[4-chloro-3-(difluoromethyl)-1H-pyrazol-1-yl]butanoic acid are typically synthesized via multi-step reactions involving cyclization, substitution, or coupling. For example, analogous compounds are prepared using general procedures (e.g., "Procedure G" in ), which involve condensation of intermediates under reflux conditions. Key steps include the use of solvents like ethanol or dichloromethane, followed by purification via flash chromatography and recrystallization. Reaction yields can vary (e.g., 22–86% in ), influenced by substituent steric effects or reaction conditions .

Q. How is the purity and structural integrity of such compounds validated?

Analytical techniques include:

  • NMR spectroscopy (¹H and ¹³C) to confirm chemical environments and substituent positions .
  • HPLC for purity assessment (>95% in ) .
  • X-ray crystallography to resolve crystal structures, as demonstrated for related pyrazole derivatives in and .

Q. What role do substituents (e.g., chloro, difluoromethyl) play in biological activity?

Substituents like chloro and difluoromethyl groups influence lipophilicity, electronic properties, and binding affinity. For example, halogenated pyrazoles in and show enhanced antimicrobial activity due to improved membrane permeability and target interaction. The difluoromethyl group may reduce metabolic degradation, as seen in fluorinated analogs .

Advanced Research Questions

Q. How can researchers optimize low-yield syntheses of pyrazole derivatives?

Low yields (e.g., 22% for compound 26 in ) may arise from side reactions or purification losses. Strategies include:

  • Screening catalysts (e.g., palladium acetate in ) to improve coupling efficiency .
  • Adjusting solvent polarity or temperature to favor product stability.
  • Employing orthogonal protecting groups to minimize side products .

Q. How should contradictory SAR data be interpreted for pyrazole-based compounds?

Discrepancies in structure-activity relationships (SAR) may stem from assay variability or conformational flexibility. For instance, highlights the importance of 3D pharmacophore models to distinguish active vs. inactive conformers. Molecular docking and free-energy calculations (e.g., MM-GBSA) can resolve such contradictions by correlating electronic profiles with bioactivity .

Q. What methodologies are recommended for evaluating antimicrobial activity of pyrazole derivatives?

  • In vitro assays : Minimum inhibitory concentration (MIC) testing against Gram-positive/negative strains ( –6).
  • Structural modifications : Introducing electron-withdrawing groups (e.g., -CF₃ in ) to enhance target binding.
  • Synergistic studies : Combining with known antibiotics to assess resistance modulation .

Q. How can crystallographic data inform drug design for pyrazole analogs?

X-ray diffraction (e.g., ) reveals intermolecular interactions (e.g., hydrogen bonds, π-stacking) critical for stability and target binding. For example, the chloro substituent in 4-(4-chlorobenzoyl)pyrazoles forms halogen bonds with protein active sites, guiding rational design of analogs with improved potency .

Methodological Considerations

Q. What steps ensure reproducibility in multi-step syntheses?

  • Strict control of reaction parameters (temperature, pH, solvent purity).
  • Use of inert atmospheres for air-sensitive steps ( ).
  • Validation of intermediates via LC-MS or TLC before proceeding .

Q. How can researchers mitigate hazards associated with pyrazole synthesis?

  • Refer to safety data sheets (e.g., ) for handling fluorinated or chlorinated intermediates.
  • Use fume hoods for volatile reagents and prioritize non-toxic solvents (e.g., ethanol over DCM) where possible .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.